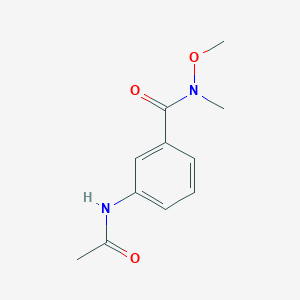

3-acetamido-N-methoxy-N-methylbenzamide

Description

3-Acetamido-N-methoxy-N-methylbenzamide (CAS 367519-41-3) is a benzamide derivative with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . Its structure features an acetamido group (-NHCOCH₃) at the 3-position of the benzene ring and a methoxy-methylamide (-N(OCH₃)CH₃) group at the benzamide nitrogen.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-acetamido-N-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-8(14)12-10-6-4-5-9(7-10)11(15)13(2)16-3/h4-7H,1-3H3,(H,12,14) |

InChI Key |

ACDVCOPITUIUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-acetamido-N-methoxy-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzamide with methanol in the presence of a catalyst to form N-methoxy-N-methylbenzamide. This intermediate can then be further reacted with acetic anhydride to introduce the acetamido group, resulting in the formation of 3-acetamido-N-methoxy-N-methylbenzamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

3-acetamido-N-methoxy-N-methylbenzamide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 3-acetamido-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Acetamido-N-methoxy-N-methylbenzamide (CAS 367519-41-3)

- Structural Difference : Positional isomer of the target compound, with the acetamido group at the 4-position instead of 3.

- Both isomers retain Weinreb amide reactivity .

(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Difference : Contains a tertiary alcohol group (-CH₂C(CH₃)₂OH) instead of the acetamido and Weinreb amide groups.

- Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, differing from the acetylation steps used for 3-acetamido derivatives.

- Application : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property absent in the target compound .

(c) Lacosamide [(R)-2-Acetamido-N-benzyl-3-methoxypropionamide]

- Structural Difference: A non-aromatic acetamido compound with a benzyl group and methoxy substituent on a propionamide backbone.

- Synthesis : Uses Boc-serine lactone and O-methylation without catalysts, contrasting with the aromatic benzamide synthesis of the target compound.

- Application: FDA-approved anticonvulsant, highlighting how structural simplicity (non-Weinreb amide) can drive pharmaceutical utility .

Substituent Position and Electronic Effects

(a) N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9)

- Structural Difference: Amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring instead of acetamido and Weinreb amide.

- Reactivity: The free amino group increases susceptibility to oxidation, unlike the stable acetamido group in the target compound. This impacts storage and handling requirements .

(b) Acetoacetamidobenzene (Acetoacetanilide)

Substituent Bulk and Steric Effects

(a) N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide

- Structural Difference: Bulky dipropylamino (-N(CH₂CH₂CH₃)₂) substituent at the 3-position.

- Impact : Increased steric hindrance reduces reactivity in nucleophilic acyl substitution compared to the target compound’s smaller N-methoxy-N-methyl group .

(b) 2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.